molecular formula C14H19N B159310 (4-phenyl-1-bicyclo[2.2.2]octanyl)azanium chloride CAS No. 10206-89-0

(4-phenyl-1-bicyclo[2.2.2]octanyl)azanium chloride

Cat. No.: B159310
CAS No.: 10206-89-0
M. Wt: 201.31 g/mol
InChI Key: JXMVQBDHMBOHDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-phenyl-1-bicyclo[2.2.2]octanyl)azanium chloride: is a bicyclic amine compound characterized by a rigid and strain-free bicyclo(222)octane framework with a phenyl group attached at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Diels-Alder Reaction: One common method for synthesizing bicyclo(2.2.2)octane derivatives involves the Diels-Alder reaction, followed by ring-closing metathesis.

    Enantioselective Synthesis: Enantioselective synthesis of bicyclo(2.2.2)octane-1-carboxylates under metal-free conditions has been reported.

Industrial Production Methods: Industrial production methods for bicyclo(2.2.2)octan-1-amine, 4-phenyl- are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Bicyclo(2.2.2)octane derivatives can undergo oxidation reactions to form various oxidized products.

    Reduction: Reduction reactions can be used to modify the bicyclic framework or the attached functional groups.

    Substitution: Substitution reactions, such as nucleophilic substitution, can introduce different substituents onto the bicyclic framework.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like alkyl halides and nucleophiles are used under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of bicyclo(2.2.2)octan-1-amine, 4-phenyl- depends on its specific application. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The rigid bicyclic structure can enhance binding affinity and specificity .

Comparison with Similar Compounds

    Bicyclo(2.2.2)octane-1-carboxylate: This compound shares the same bicyclic framework but has a carboxylate group instead of an amine.

    Bicyclo(2.2.2)octene: This compound has a similar bicyclic structure but contains a double bond within the ring system.

Uniqueness: (4-phenyl-1-bicyclo[2.2.2]octanyl)azanium chloride is unique due to the presence of both the amine and phenyl groups, which can impart distinct chemical and biological properties. The combination of rigidity and functional diversity makes it a versatile compound for various applications .

Properties

CAS No.

10206-89-0

Molecular Formula

C14H19N

Molecular Weight

201.31 g/mol

IUPAC Name

4-phenylbicyclo[2.2.2]octan-1-amine

InChI

InChI=1S/C14H19N/c15-14-9-6-13(7-10-14,8-11-14)12-4-2-1-3-5-12/h1-5H,6-11,15H2

InChI Key

JXMVQBDHMBOHDH-UHFFFAOYSA-N

SMILES

C1CC2(CCC1(CC2)C3=CC=CC=C3)N

Canonical SMILES

C1CC2(CCC1(CC2)C3=CC=CC=C3)N

10206-89-0

Related CAS

16142-83-9 (unspecified hydrochloride monohydrate)

Synonyms

4-phenylbicyclo(2.2.2)octan-1-amine, hydrochloride
EXP 561
EXP-561
EXP561
EXP561hydrochloride
EXP561hydrochloride, monohydrate

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.